

Application Note: Assessing SHP2 Degradator Efficacy Using a Colony Formation Assay

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Compound of Interest

Compound Name: SHP2 protein degrader-2

Cat. No.: B10821828

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of multiple pathways, including the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders and cancers, including leukemia, lung cancer, and breast cancer.[1][4][5] In many cancers, SHP2 acts as a central node, promoting tumor cell proliferation and survival, making it an attractive target for cancer therapy.[4][5][6]

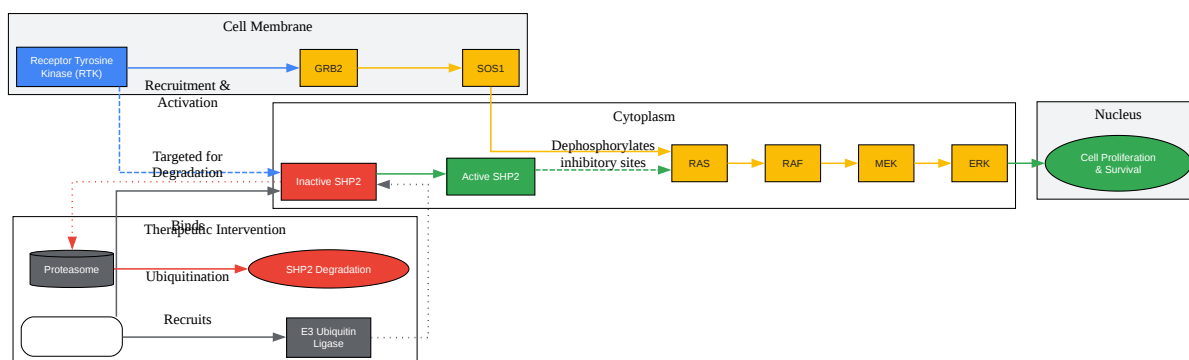
Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the catalytic activity of SHP2.[7][8] More recently, a novel class of therapeutic agents known as SHP2 degraders, such as proteolysis-targeting chimeras (PROTACs), has emerged.[2][9][10] These molecules are designed to induce the degradation of the SHP2 protein, offering a distinct and potentially more potent anti-cancer strategy compared to inhibition alone.[10]

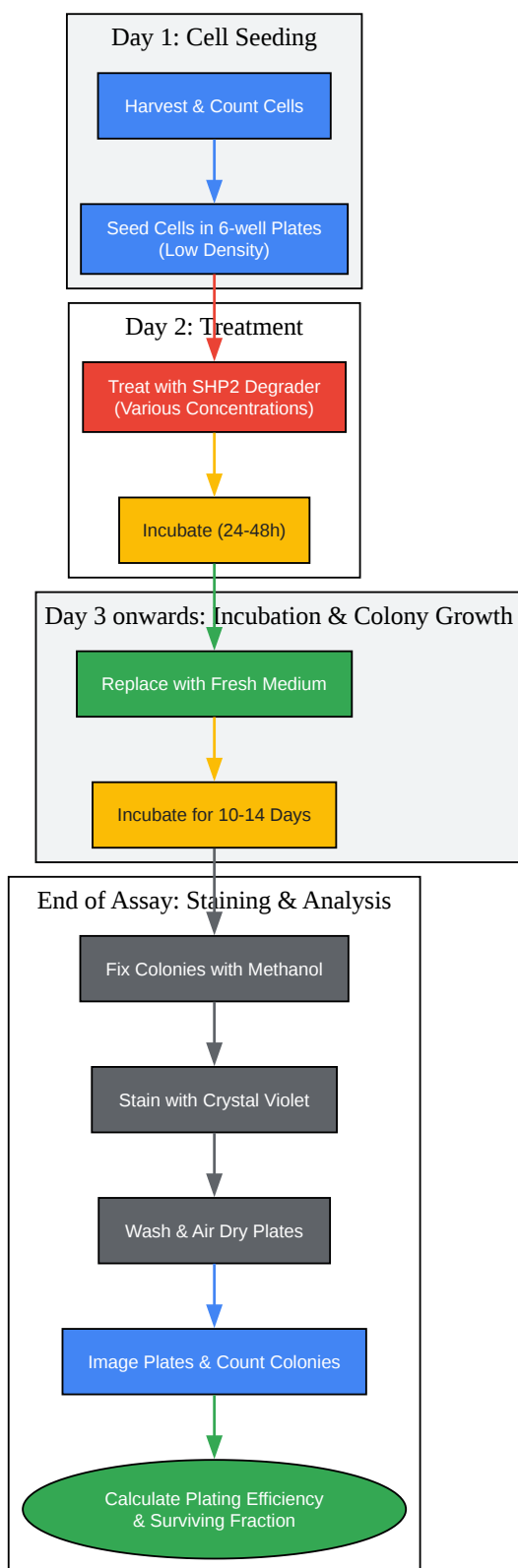
The colony formation assay, also known as a clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony.[11][12] This assay is the gold standard for assessing the long-term effects of cytotoxic agents on cell viability and reproductive integrity.[11] By quantifying the number and size of

colonies that form after treatment with a therapeutic agent, researchers can effectively evaluate its anti-proliferative efficacy.[\[13\]](#)[\[14\]](#)[\[15\]](#) This application note provides a detailed protocol for utilizing a colony formation assay to assess the efficacy of a SHP2 degrader in cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SHP2 signaling pathway and the experimental workflow for the colony formation assay.





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